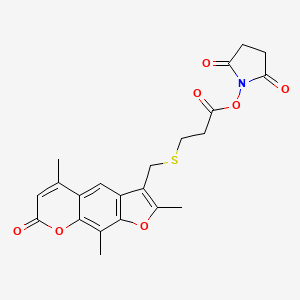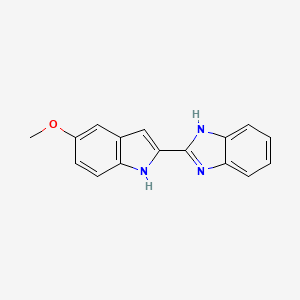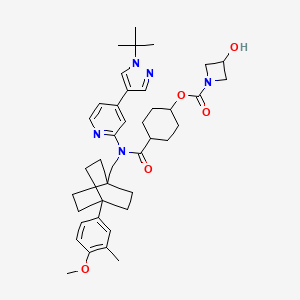
ATF3 inducer 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ATF3 inducer 1 is a potent activator of the activating transcription factor 3 (ATF3), which is a stress-induced transcription factor involved in various cellular processes such as metabolism, immunity, and oncogenesis . This compound enhances the expression of ATF3 protein and messenger ribonucleic acid (mRNA), showing significant activity against metabolic syndrome in mouse models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ATF3 inducer 1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are proprietary and often not disclosed in public literature. it is known that the compound is synthesized using standard organic synthesis techniques, including condensation reactions, purification steps, and crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent quality control measures to ensure high purity and yield. The compound is typically produced in batch processes, with careful monitoring of reaction parameters to optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions
ATF3 inducer 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms.
Scientific Research Applications
ATF3 inducer 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the regulation of ATF3 and its role in various chemical processes.
Biology: Employed in research on cellular stress responses, metabolism, and immune regulation.
Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders, cancer, and cardiovascular diseases.
Industry: Utilized in the development of new drugs and therapeutic agents targeting ATF3-related pathways
Mechanism of Action
ATF3 inducer 1 exerts its effects by enhancing the expression of ATF3 protein and mRNA. ATF3 acts as a hub of the cellular adaptive-response network, modulating various signaling pathways involved in metabolism, immunity, and oncogenesis. The compound inhibits intestinal lipid absorption, enhances hepatic triglyceride hydrolysis and fatty acid oxidation, and promotes macrophage reverse cholesterol transport .
Comparison with Similar Compounds
Similar Compounds
ST32db: A synthetic compound with a chemical structure similar to natural tanshinone compounds, used to study adipogenesis and lipogenesis.
RCGD423: Another ATF3 inducer with similar properties and applications.
Vunakizumab: A compound targeting similar pathways but with different molecular mechanisms
Uniqueness
ATF3 inducer 1 is unique in its potent activation of ATF3, showing significant anti-metabolic syndrome activity in mouse models. Its ability to enhance both ATF3 protein and mRNA levels makes it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C12H10N2O3 |
|---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
7-methoxy-3-methyl-2H-chromeno[4,3-c]pyrazol-4-one |
InChI |
InChI=1S/C12H10N2O3/c1-6-10-11(14-13-6)8-4-3-7(16-2)5-9(8)17-12(10)15/h3-5H,1-2H3,(H,13,14) |
InChI Key |
XAKSOGPEDDVQGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)C3=C(C=C(C=C3)OC)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-[3-[4-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazol-1-yl]acetate](/img/structure/B10857160.png)
![3-[3-[3-[bis[3-[2-(dodecyldisulfanyl)ethylamino]-3-oxopropyl]amino]propyl-methylamino]propyl-[3-[2-(dodecyldisulfanyl)ethylamino]-3-oxopropyl]amino]-N-[2-(dodecyldisulfanyl)ethyl]propanamide](/img/structure/B10857174.png)
![1,2-Dioleoyl-SN-glycero-3-phospho[N-(4-carboxybutanoyl)ethanolamine]](/img/structure/B10857175.png)

![(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.1~10,14~.0~3,5~]hexacosa-10(26),11,13,16,18-pentaen-6-yl (2S)-2-{methyl[3-(methylamino)propanoyl]amino}propanoate (non-preferred name)](/img/structure/B10857187.png)
![6-decyl-N-[[(3S)-pyrrolidin-3-yl]methyl]-1,3-benzoxazol-2-amine;formic acid](/img/structure/B10857194.png)

![7-{2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetyl}-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one](/img/structure/B10857213.png)
![10-methyl-1,10-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-11-imine;2,2,2-trifluoroacetic acid](/img/structure/B10857225.png)

![1-cyclopropyl-3-[(3R)-1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]urea](/img/structure/B10857244.png)

![8-(3,6-dihydro-2H-pyran-4-yl)-2-phenyl-6-(1-piperidin-4-ylpyrazol-4-yl)imidazo[1,2-a]pyrazine](/img/structure/B10857255.png)
